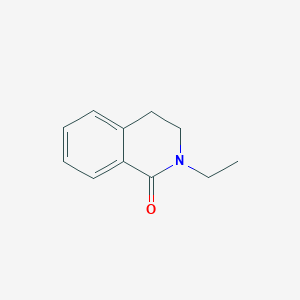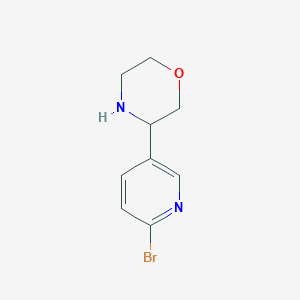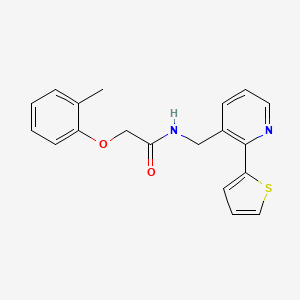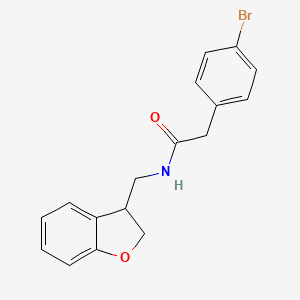![molecular formula C19H18Cl2N6O B2434981 N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291873-52-3](/img/structure/B2434981.png)
N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18Cl2N6O and its molecular weight is 417.29. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds with structures similar to N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine have been studied for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found them to possess good to moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antihypertensive Agents
A study by Meyer et al. (1989) investigated 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines for their antihypertensive and diuretic activities, indicating potential therapeutic applications in hypertension management (Meyer, Tomcufcik, Chan, & Haug, 1989).
Anticancer Activities
Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety and found them to be promising antiproliferative agents against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Synthesis of Medicinal Intermediates
Xue Weiliang (2008) discussed the synthesis of medicinal intermediates, including 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine, which is crucial for the preparation of 1,4-N,N-substituted piperazines (Weiliang, 2008).
Structural and Synthetic Studies
Wujec and Typek (2023) reported on a novel compound structurally similar to N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine, indicating the significance of structural elucidation in the field of synthetic chemistry (Wujec & Typek, 2023).
Melanocortin Receptors Research
Mutulis et al. (2004) synthesized piperazine analogues targeting melanocortin receptors, contributing to the understanding of these receptors and their potential therapeutic applications (Mutulis et al., 2004).
Antifungal and Antimicrobial Research
Mermer et al. (2018) synthesized 1,2,4-triazole derivatives containing a piperazine nucleus and found them to exhibit antimicrobial, antioxidant, and enzyme inhibitory activities, showcasing the potential of such compounds in antifungal and antimicrobial research (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
properties
IUPAC Name |
[5-(4-chloroanilino)triazolidin-4-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N6O/c20-13-5-7-14(8-6-13)22-18-17(23-25-24-18)19(28)27-11-9-26(10-12-27)16-4-2-1-3-15(16)21/h1-8,17-18,22-25H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGIVBGZPAPHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide oxalate](/img/structure/B2434906.png)
![N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2434910.png)


![2-(4-Chlorobenzyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2434914.png)



![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B2434918.png)

